KPC-2 was first identified in the United States in 2001 and has since spread globally. It is classified as a Class A beta-lactamase, which typically hydrolyzes beta-lactam antibiotics through a serine-based mechanism. The genetic basis for KPC-2 is often found on plasmids, facilitating horizontal gene transfer among bacterial populations, thus contributing to its rapid dissemination in clinical settings .
The synthesis of KPC-2 can be achieved through recombinant DNA technology. The gene encoding KPC-2 is cloned into expression vectors, which are then introduced into suitable host organisms such as Escherichia coli. Following transformation, the bacteria are cultured under conditions that promote protein expression. The KPC-2 enzyme is subsequently purified using affinity chromatography techniques that exploit the presence of tags or specific binding sites on the enzyme .
The molecular structure of KPC-2 has been elucidated through various crystallographic studies. It typically exhibits a characteristic fold associated with Class A beta-lactamases, comprising an active site containing a serine residue crucial for its enzymatic activity. Structural analysis reveals that mutations within the enzyme can enhance its activity against specific substrates while potentially compromising its stability. For instance, amino acid substitutions such as P104R and H274Y have been shown to increase catalytic efficiency for certain antibiotics .
KPC-2 catalyzes the hydrolysis of beta-lactam antibiotics through a two-step mechanism involving acylation and deacylation phases. The acylation phase involves the formation of an acyl-enzyme intermediate, while the deacylation phase regenerates the active enzyme and releases the hydrolyzed product. Kinetic studies have demonstrated that KPC-2 exhibits significantly higher rates of hydrolysis for carbapenems compared to other beta-lactamases, making it particularly problematic in clinical settings .
The mechanism of action of KPC-2 involves several key steps:
Kinetic parameters such as (turnover number) and (Michaelis constant) have been quantified for various substrates, illustrating KPC-2's efficiency in hydrolyzing different beta-lactams .
KPC-2 exhibits several notable physical properties:
Chemically, it is sensitive to certain inhibitors that can bind to its active site or alter its conformation. Understanding these properties is essential for developing effective inhibitors against this enzyme .
KPC-2 has significant implications in microbiology and pharmacology:
The ongoing research into KPC-2 not only helps combat antibiotic resistance but also enhances our understanding of bacterial adaptation mechanisms in response to therapeutic pressures .
CAS No.: 525-82-6
CAS No.: 1246815-51-9
CAS No.: 65207-12-7
CAS No.:
CAS No.: 7803-60-3
CAS No.: